N-(1H-indazol-4-yl)furan-2-carboxamide
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Overview
Description
N-(1H-indazol-4-yl)furan-2-carboxamide is a heterocyclic compound that combines an indazole moiety with a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
N-(1H-indazol-4-yl)furan-2-carboxamide is a compound that has been found to interact with Mitogen-activated protein kinase 9 (MAPK9) . MAPK9 is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
Indazole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its target, MAPK9, leading to changes in these cellular processes.
Biochemical Pathways
The inhibition, regulation, and/or modulation of kinases like chk1, chk2, and sgk (human serum and glucocorticoid-dependent kinase) have been associated with indazole derivatives . These kinases play a role in diseases such as cancer , suggesting that the compound may affect pathways related to these kinases.
Pharmacokinetics
Indazole derivatives are generally known for their broad-spectrum biological activities , which suggests that they may have good bioavailability.
Result of Action
Given its potential interaction with mapk9 and its associated biological activities, it may lead to changes in cellular processes such as proliferation, differentiation, and transcription regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-4-yl)furan-2-carboxamide typically involves the reaction of 1H-indazole-4-carboxylic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or tetrahydrofuran. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: N-substituted indazole derivatives.
Scientific Research Applications
N-(1H-indazol-4-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-(1H-1,2,4-triazol-3-yl)-1H-indazol-3-yl)phenyl)furan-2-carboxamide
- 3-amino-1H-indazole-1-carboxamide
- N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-(1H-indazol-4-yl)furan-2-carboxamide is unique due to its combination of an indazole and a furan ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-(1H-indazol-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(11-5-2-6-17-11)14-9-3-1-4-10-8(9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPBSVNHQWUXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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